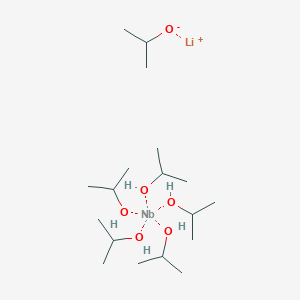
Lithium niobium isopropoxide
Übersicht
Beschreibung
Lithium niobium isopropoxide is a compound that involves lithium, niobium, and isopropoxide. Niobium isopropoxide can be used to accelerate the drying of paints or printing inks. It is also used as effective catalysts in the conversion of an aldehyde to an ester, ketones to secondary alcohols . Lithium isopropoxide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of niobium oxide nanoparticles involves the solvothermal synthesis from niobium chloride in benzyl alcohol . Nanopowders of lithium niobate (LiNbO3, LN) were synthesized by a water-based modified Pechini method, in which Li2CO3 and ammonium niobate (v) oxalate hydrate (C4H4NNbO9·xH2O) are used as the Li and Nb source materials, respectively .
Molecular Structure Analysis
The building block of niobium pentoxide Nb2O5 is the [NbO6] octahedra which occur in the oxide structures as corner-sharing or edge-sharing, i.e., sharing one or two oxygen atoms, respectively . The presence of shear planes in the structure appears highly dependent on nanoparticle size .
Chemical Reactions Analysis
Niobium-based oxides, especially Nb2O5, due to their unique structural advantages, have stimulated scholars’ extensive research enthusiasm in the field of energy storage systems including lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs), excellent chemical stability and outstanding rate capability dominated by pseudocapacitive nature .
Physical and Chemical Properties Analysis
Niobium oxides have in recent years received significant interest due to their versatile electrochemical properties. For example, niobium and niobium-based oxide materials have been shown to be outstanding cathode materials for high-power batteries due to high Li-diffusion rates through their crystal structures . The analysis of the electron band structure shows that lithiation changes the insulating oxide into a semi-metal; some of the extra electrons inserted with lithium become spin-polarized and give the material weak ferromagnetic properties .
Wissenschaftliche Forschungsanwendungen
Electrochemical Energy Storage
Nanostructured niobium-based oxides, including lithium niobium compounds, have shown significant promise in the field of electrochemical energy storage. This includes their application in lithium-ion batteries (LIBs), supercapacitors (SCs), and fuel cells. These materials are noted for their high potential window, which helps prevent the formation of lithium dendrites, and their rich redox chemistry, making them excellent candidates for electrode materials. The unique chemical stability of these oxides under acid conditions also makes them suitable for practical fuel-cell operation. Recent advancements in this area have focused on the use of niobium-based oxides as electrodes for various types of batteries and fuel cells, exploring their crystal structures, charge storage mechanisms, and electrochemical performances (Yan et al., 2016).
Anode Material for Lithium-Ion Batteries
Niobium-based oxides, including lithium niobium compounds, are being researched as anode materials for LIBs. Their high capacity, derived from multiple redox couples, is a significant advantage. However, their poor electronic conductivity is a limitation that needs to be addressed. Recent studies have focused on the development of advanced anode materials like FeNb11O29 nanotubes, which exhibit impressive charge capacity and cyclic stability, making them ideal for high-performance LIBs (Zheng et al., 2019).
Improved Electrode Performance
Research has also focused on enhancing the performance of lithium niobium-based electrodes. Innovations include the development of layered niobium oxide hydrate as an anode material for LIBs. This material has demonstrated excellent electrochemical activity and high specific capacity, maintaining outstanding performance over multiple cycles. Such advancements highlight the potential of lithium niobium compounds in improving the efficiency and longevity of battery technologies (Liang et al., 2021).
Photonics and Electromagnetic Spectrum
Lithium niobate is also recognized for its role in photonics, particularly in frequency mixing and manipulation of electromagnetic waves across a broad spectrum. Its strong optical nonlinearity and wide transparency region make it suitable for second-harmonic generation and other nonlinear optical processes. This has led to its use in a variety of applications, from communications to quantum optics. The development of thin-film lithium niobate has further enhanced its applicability in integrated photonics (Fedotova et al., 2020).
Wirkmechanismus
Safety and Hazards
Lithium niobium isopropoxide is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause drowsiness or dizziness, and it is suspected of damaging fertility. It may cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
The development of anode materials with high-rate capability is critical to high-power lithium batteries. T-Nb2O5 has been widely reported to exhibit pseudocapacitive behavior and fast lithium storage capability . The role of niobium in layered oxide cathodes for conventional lithium-ion and solid-state batteries is also being explored .
Eigenschaften
IUPAC Name |
lithium;niobium;propan-2-ol;propan-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H8O.C3H7O.Li.Nb/c6*1-3(2)4;;/h5*3-4H,1-2H3;3H,1-2H3;;/q;;;;;-1;+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZNTCYNUHZKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].[Nb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H47LiNbO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


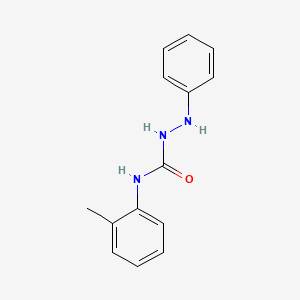
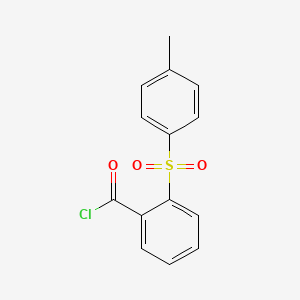
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine](/img/structure/B3336173.png)


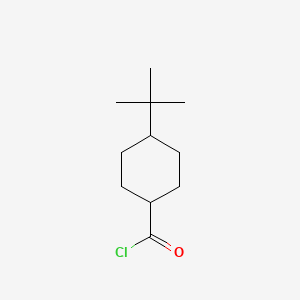
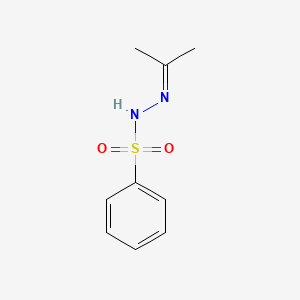
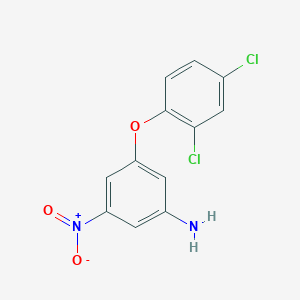
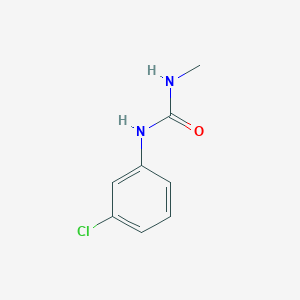
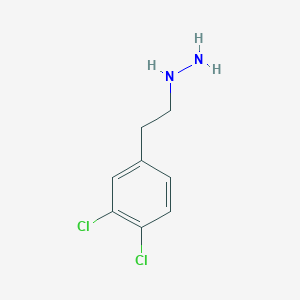

![[(E)-[3-(trifluoromethyl)cyclohexylidene]amino]thiourea](/img/structure/B3336234.png)


